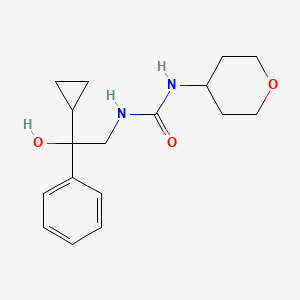![molecular formula C21H20N2O3 B2720131 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903447-18-6](/img/structure/B2720131.png)
1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features both azetidinone and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the formation of the azetidinone ring followed by the introduction of the pyrrolidine moiety. One common method involves the use of molecular iodine as a catalyst under microwave irradiation. This method is efficient and environmentally friendly, providing high yields in a short reaction time .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (such as temperature, pressure, and catalyst concentration) would be essential to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand the interactions between small molecules and biological targets.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes, while the pyrrolidine ring can enhance binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: This compound shares the azetidinone and pyrrolidine rings but differs in the substituents attached to these rings.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound features an azetidinone ring with different substituents, leading to distinct chemical properties.
Uniqueness: 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to the presence of the diphenylacetyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-[1-(2,2-diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-18-11-12-19(25)23(18)17-13-22(14-17)21(26)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERLJKDGTHEZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2720049.png)



![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2720054.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2720060.png)



![{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2720067.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720069.png)
![N-(3,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2720070.png)
